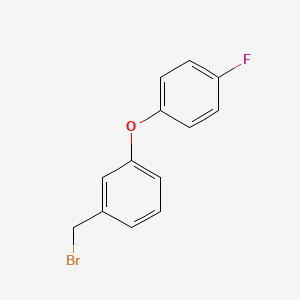

3-(4-Fluorophenoxy)benzyl Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-(4-fluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFSTQUUDSBQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372078 | |

| Record name | 3-(4-Fluorophenoxy)benzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65295-58-1 | |

| Record name | 3-(4-Fluorophenoxy)benzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenoxy)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Fluorophenoxy)benzyl Bromide CAS number lookup

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)benzyl Bromide

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its core properties, a validated synthesis protocol, its strategic applications in drug discovery, and the chemical principles guiding its use.

Core Identification and Properties

This compound is a diaryl ether derivative functionalized with a reactive bromomethyl group. This unique combination makes it a valuable building block in organic synthesis, particularly for introducing the 3-(4-fluorophenoxy)benzyl moiety into target molecules. Its formal IUPAC name is 1-(bromomethyl)-3-(4-fluorophenoxy)benzene.[1]

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 65295-58-1 .[1][2][3]

Physicochemical Data

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 65295-58-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₀BrFO | [1][4] |

| Molecular Weight | 281.12 g/mol | [1][3][4] |

| Appearance | White to light-colored powder or lump | [2] |

| Boiling Point | 160 °C @ 2 mmHg | [3] |

| Synonyms | 3'-Bromomethyl-4-fluorodiphenyl ether, 1-(bromomethyl)-3-(4-fluorophenoxy)benzene | [1][2] |

| InChI Key | JGFSTQUUDSBQCO-UHFFFAOYSA-N | [1][3] |

Safety, Handling, and Storage

Due to its reactive benzyl bromide moiety, this compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Identification:

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

-

Note : Many benzyl bromides are also lachrymators (tear-inducing agents).[5]

Recommended Handling Protocol:

-

Engineering Controls : Always handle this reagent inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[5]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Synthesis Protocol: A Validated Approach

The most direct and common method for synthesizing this compound is via the radical bromination of its precursor, 3-(4-fluorophenoxy)toluene. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reactor Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the system is under an inert atmosphere (N₂ or Ar).

-

Reagent Charging : Dissolve 3-(4-fluorophenoxy)toluene (1.0 eq) in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile. Add a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq).

-

Causality Insight : CCl₄ is a classic solvent for radical reactions as it does not have reactive C-H bonds that can interfere. AIBN is chosen as the initiator because it decomposes at a predictable rate under thermal conditions to generate radicals, initiating the chain reaction.

-

-

Brominating Agent : Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.

-

Expertise Insight : NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of Br₂ through its reaction with trace HBr, which minimizes side reactions like aromatic bromination. A slight excess ensures full conversion of the starting material.

-

-

Initiation & Reaction : Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a heat lamp or a standard incandescent bulb.

-

Self-Validation : The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the product spot.

-

-

Work-up : Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification : Transfer the filtrate to a separatory funnel. Wash sequentially with aqueous sodium thiosulfate (to quench any remaining Br₂), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Final Isolation : The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure this compound.

Application in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The molecule can be conceptually divided into two key components: the reactive handle (benzyl bromide) and the pharmacophore modifier (fluorophenoxy group).

Strategic Role in Lead Optimization

Caption: Role of the reagent in modifying a lead compound.

-

The Reactive Handle : The benzyl bromide group is an excellent electrophile. The bromine is a good leaving group, and the resulting benzylic carbocation intermediate is stabilized by resonance with the aromatic ring. This makes it highly reactive towards nucleophiles such as amines, alcohols, thiols, and carbanions, enabling its straightforward incorporation into a lead molecule.

-

The Pharmacophore Modifier : The strategic inclusion of fluorine and the trifluoromethoxy group in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7][8]

-

Metabolic Stability : The Carbon-Fluorine bond is exceptionally strong. Introducing a fluorine atom at the para-position of the phenoxy ring blocks a potential site of metabolic oxidation (e.g., hydroxylation by Cytochrome P450 enzymes), which can increase the half-life and bioavailability of a drug.[7]

-

Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target receptor or enzyme.[7]

-

Lipophilicity : The fluorophenoxy moiety increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action.

-

By using this compound, a medicinal chemist can efficiently synthesize a series of analogues where this specific group is installed, allowing for a systematic investigation of its impact on the overall drug profile.

References

-

This compound | C13H10BrFO | CID 2737456 - PubChem. [Link]

-

MATERIAL SAFETY DATA SHEET - KSCL. [Link]

-

This compound (C13H10BrFO) - PubChemLite. [Link]

-

The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Scale-up reactions and synthetic applications a benzyl bromide - ResearchGate. [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P

-

Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. [Link]

-

Exploring the Chemistry: The Role of Fluorine in 4-(Trifluoromethoxy)benzyl Bromide - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. This compound | C13H10BrFO | CID 2737456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 65295-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 65295-58-1 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. kscl.co.in [kscl.co.in]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

3-(4-Fluorophenoxy)benzyl Bromide molecular weight and formula

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)benzyl Bromide for Advanced Research Applications

Core Compound Identification and Properties

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a fluorinated phenoxy group, which can enhance metabolic stability and lipophilicity in derivative molecules, and a reactive benzyl bromide moiety, a versatile handle for introducing the entire molecular scaffold onto a variety of nucleophiles.[1][2]

This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

Structural and Registration Information

A summary of key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | 1-(bromomethyl)-3-(4-fluorophenoxy)benzene | [3][] |

| CAS Number | 65295-58-1 | [3] |

| Synonyms | 3-(Bromomethyl)phenyl 4-fluorophenyl ether | [] |

| PubChem CID | 2737456 | [3] |

Physicochemical and Safety Data

The physical properties and safety considerations are critical for experimental design and handling.

| Property | Value | Source |

| Appearance | Colorless to orange/green clear liquid (based on similar compounds) | [1] |

| Boiling Point | 160 °C @ 2 mmHg | |

| Density | ~1.451 g/cm³ | [] |

| Primary Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [3] |

Strategic Importance in Drug Discovery

The utility of this compound as a synthetic building block is rooted in the distinct contributions of its structural components.

-

The Fluorophenoxy Moiety : The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] The fluorine atom can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter binding affinity to target receptors.[1][2]

-

The Benzyl Bromide Handle : Benzyl bromides are effective alkylating agents used to introduce benzyl groups into molecules.[6] The C-Br bond at the benzylic position is readily cleaved in nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the resulting carbocation intermediate (in an Sₙ1 mechanism) or the transition state (in an Sₙ2 mechanism).[7][8]

This combination makes the compound a valuable intermediate for synthesizing complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

Synthetic Methodology: A Validated Protocol

The most common and efficient method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene derivative.[9][10] In this case, 3-(4-fluorophenoxy)toluene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for the bromination of 3-(4-fluorophenoxy)toluene.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the title compound.

-

Reaction Setup :

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4-fluorophenoxy)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[10]

-

-

Reaction Execution & Monitoring :

-

Heat the mixture to reflux (approximately 77°C for CCl₄).

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material. A negative potassium iodide test can also indicate the consumption of NBS.[10]

-

-

Workup & Isolation :

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash and a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification & Verification :

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by silica gel column chromatography or vacuum distillation to yield the pure this compound.

-

Verify the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Reactivity and Mechanistic Pathways

The primary site of reactivity on this compound is the benzylic carbon bonded to the bromine atom. As a primary but benzylic halide, it can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways.[8]

-

Sₙ1 Pathway : This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by a nucleophile. This mechanism is favored with weak nucleophiles and in polar protic solvents.[7][8]

-

Sₙ2 Pathway : This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously. This pathway is favored by strong nucleophiles and in polar aprotic solvents.

Diagram of General Reactivity

Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution at the benzylic carbon.

Application Workflow: Ether Synthesis

A common application of this reagent is the O-alkylation of a phenol to form a diaryl ether, a core structure in many biologically active molecules.

Diagram of Application Workflow

Caption: Workflow for the synthesis of a diaryl ether using this compound.

Exemplary Protocol: O-Alkylation

-

Deprotonation : Dissolve a substituted phenol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), and stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.

-

Alkylation : Add this compound (1.05 eq) to the reaction mixture. Heat the reaction to 60-80°C and monitor its progress by TLC.

-

Workup : After completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired ether.

Conclusion

This compound is a highly valuable and versatile intermediate for chemical synthesis. Its well-defined reactivity, combined with the beneficial properties imparted by the fluorophenoxy group, makes it a strategic building block for researchers in the pharmaceutical and agrochemical industries. Understanding its synthesis, handling, and reaction mechanisms is key to leveraging its full potential in the development of novel and complex molecular architectures.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H10BrFO). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzyl bromide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

DrugBank. (n.d.). 4-(Trifluoromethoxy)Benzyl Bromide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

-

LookChem. (n.d.). Cas 94277-65-3, aluminium lithium tetrahydroxide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry: The Role of Fluorine in 4-(Trifluoromethoxy)benzyl Bromide. Retrieved from [Link]

-

Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C13H10BrFO | CID 2737456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. quora.com [quora.com]

- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 3-(4-Fluorophenoxy)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

3-(4-Fluorophenoxy)benzyl Bromide, a halogenated aromatic ether, serves as a critical building block in the synthesis of a diverse array of organic molecules. Its unique structural features, comprising a fluorinated phenyl ring linked via an ether bond to a benzyl bromide moiety, make it a valuable intermediate in the development of novel pharmaceutical agents and other high-value chemical entities. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a target molecule, enhancing metabolic stability and binding affinity. The benzylic bromide provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the facile introduction of this fluorinated phenoxybenzyl motif into a larger molecular framework.

This technical guide provides a comprehensive overview of the core physical properties of this compound, coupled with detailed, field-proven methodologies for their experimental determination. The subsequent sections are designed to equip researchers with the foundational knowledge necessary for the effective handling, characterization, and utilization of this versatile compound.

Molecular Identity and Core Physical Characteristics

A foundational aspect of working with any chemical compound is a thorough understanding of its fundamental identifiers and physical properties. These data points are crucial for everything from reaction stoichiometry calculations to the selection of appropriate analytical techniques and ensuring safe laboratory practices.

Compound Identification

-

Chemical Name: this compound

-

Synonyms: 1-(bromomethyl)-3-(4-fluorophenoxy)benzene, 3'-Bromomethyl-4-fluorodiphenyl Ether[1]

-

CAS Number: 65295-58-1[2]

-

Molecular Formula: C₁₃H₁₀BrFO[2]

-

Molecular Weight: 281.12 g/mol [2]

Visualizing the Molecular Architecture

A clear understanding of the three-dimensional arrangement of atoms within a molecule is paramount for predicting its reactivity and intermolecular interactions. The following diagram illustrates the chemical structure of this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. [3]A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities. Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder. A capillary tube is then tapped into the powder to collect a small sample (2-3 mm in height). [4][5]2. Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 10°C/minute) to quickly determine an approximate melting range. [4]A second, slower determination (1-2°C/minute) is then performed, starting from a temperature approximately 20°C below the approximate melting point. [4]4. Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid are recorded as the melting range. [3][4]

Purity and Molecular Weight Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile and semi-volatile compounds followed by their detection and identification based on their mass-to-charge ratio. [6][7]This method is ideal for confirming the purity of this compound and verifying its molecular weight.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrumental Parameters (Illustrative):

-

Gas Chromatograph:

-

Injector: Split/splitless, 250°C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

-

Carrier Gas: Helium, constant flow of 1 mL/min

-

Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

-

Scan Speed: 2 scans/sec

-

-

-

Data Analysis: The resulting chromatogram is analyzed for the presence of a single major peak, indicating high purity. The mass spectrum of this peak is then examined to identify the molecular ion peak (M⁺), which should correspond to the molecular weight of the compound (281.12 g/mol ), and characteristic fragmentation patterns.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. [8][9]¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will reveal the number of different proton environments, their integration (relative number of protons), and their splitting patterns (spin-spin coupling), which provides information about adjacent protons.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule. Decoupled spectra are typically acquired to simplify the spectrum to a series of single lines, one for each carbon.

-

Spectral Interpretation: The chemical shifts (δ) of the signals in both spectra are compared to expected values for the proposed structure. The integration and coupling patterns in the ¹H NMR spectrum are analyzed to confirm the connectivity of the protons.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [10] Methodology:

-

Sample Preparation: A small amount of the solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: A background spectrum of the empty spectrometer is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the infrared spectrum of the compound.

-

Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as C-H stretching and bending (aromatic and aliphatic), C-O-C stretching (ether), C-F stretching, and C-Br stretching.

Safety, Handling, and Storage

As a benzyl bromide derivative, this compound should be handled with appropriate safety precautions. Benzyl bromides are generally lachrymatory and can cause skin and eye irritation. [2][11]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [2][12][13]Avoid inhalation of dust and contact with skin and eyes. [2]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from incompatible materials such as strong oxidizing agents, bases, and amines. [13]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. A thorough understanding of these properties, coupled with the application of standard analytical techniques, is essential for its successful use in research and development. The methodologies outlined in this guide provide a robust framework for the characterization and quality control of this important chemical compound.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737456, this compound.

- Synquest Labs (n.d.). Benzyl bromide Safety Data Sheet.

- New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Benzyl Bromide.

- Thermo Fisher Scientific (2010). Benzyl bromide Safety Data Sheet.

- Acros Organics (n.d.). Benzyl bromide Safety Data Sheet.

- University of California, Irvine (2014). Fourier Transform Infrared Spectroscopy.

- JoVE (2017). Video: Melting Point Determination of Solid Organic Compounds.

- Scion Instruments (n.d.). Sample preparation GC-MS.

- Clarion University (n.d.). Determination of Melting Point.

- University of California, Davis (n.d.). Lab 6: NMR Spectroscopy.

- Scion Instruments (n.d.). Sample preparation GC-MS.

- Springer Nature (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.

- Encyclopedia of Analytical Chemistry (2000).

- ResearchGate (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- University of Missouri-St. Louis (n.d.). Experiment 1 - Melting Points.

- MedPharma (2025). To determine the melting point of given organic compound.

- Chemistry LibreTexts (2025). 7: FT-IR Spectroscopy (Experiment).

- Indonesian Journal of Science & Technology (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- TCI AMERICA (n.d.). This compound.

Sources

- 1. scribd.com [scribd.com]

- 2. westliberty.edu [westliberty.edu]

- 3. pennwest.edu [pennwest.edu]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. medpharma12.com [medpharma12.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. chem.latech.edu [chem.latech.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. nj.gov [nj.gov]

Technical Guide: 3-(4-Fluorophenoxy)benzyl Bromide as a Core Building Block in Synthetic Chemistry

This guide provides an in-depth analysis of 3-(4-Fluorophenoxy)benzyl Bromide, a key intermediate for researchers and professionals in drug development and fine chemical synthesis. We will explore its chemical identity, synthesis rationale, mechanistic utility, and practical application, grounding our discussion in established chemical principles.

Core Chemical Identity & Physicochemical Properties

This compound is a diaryl ether derivative functionalized with a reactive bromomethyl group. This unique combination makes it a valuable reagent for introducing the fluorophenoxy-benzyl moiety into a wide range of molecular scaffolds.

-

IUPAC Name: 1-(bromomethyl)-3-(4-fluorophenoxy)benzene[1]

-

Synonyms: 3-(bromomethyl)phenyl 4-fluorophenyl ether, 3'-Bromomethyl-4-fluorodiphenyl Ether[2][3]

The structure contains three key features: a central benzene ring with a meta-substitution pattern, a reactive benzylic bromide that serves as an excellent electrophile for nucleophilic substitution, and a 4-fluorophenoxy group that modulates the molecule's electronic and pharmacokinetic properties.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₁₀BrFO | [1][2] |

| Molecular Weight | 281.12 g/mol | [1][2] |

| Appearance | White to orange/green powder or lump | [3][4] |

| Boiling Point | 160 °C @ 2.3 mmHg | [3][4] |

| Freezing Point | 30.0 - 37.0 °C | [3][4] |

| InChI Key | JGFSTQUUDSBQCO-UHFFFAOYSA-N | [1][2] |

| Purity (Typical) | >97.0% (GC) |[3][4] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved in a two-stage process: the formation of the diaryl ether backbone followed by the selective bromination of the benzylic methyl group.

Caption: Overall synthetic workflow for this compound.

Stage 1: Ullmann Condensation to Form the Diaryl Ether

The precursor, 3-(4-fluorophenoxy)toluene, is synthesized via an Ullmann condensation. This reaction couples an aryl halide with an alcohol (or phenol) using a copper catalyst.

-

Reactants: 3-Bromo-toluene and 4-fluorophenol.

-

Rationale: The choice of an Ullmann-type reaction is standard for constructing diaryl ethers, which are otherwise difficult to form via nucleophilic aromatic substitution unless the aromatic ring is highly electron-deficient. A copper catalyst is essential to facilitate this C-O bond formation. A base, such as potassium carbonate, is required to deprotonate the phenol, forming the active nucleophile (phenoxide). A similar patented process involves reacting 3-bromo-4-fluoro-toluene with a phenolate in the presence of a copper catalyst[4].

Stage 2: Wohl-Ziegler Benzylic Bromination

The key functionalization step is the selective bromination of the methyl group on the toluene derivative.

-

Reagents: N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Causality Behind Reagent Choice:

-

NBS vs. Br₂: The use of NBS is critical for selectivity.[3] Molecular bromine (Br₂) under UV light or heat could lead to electrophilic aromatic substitution on the electron-rich rings. NBS provides a low, steady-state concentration of Br₂ and bromine radicals in situ, which favors the desired radical chain reaction at the benzylic position over competing ionic pathways.[2][3] The benzylic C-H bond is significantly weaker than aryl or other alkyl C-H bonds, and the resulting benzylic radical is resonance-stabilized, making this position the kinetically favored site for hydrogen abstraction by a bromine radical.[3]

-

Radical Initiator: A radical initiator like AIBN (azobisisobutyronitrile) is used to initiate the reaction at a controlled rate under thermal conditions, providing a more reliable and reproducible process than photochemical initiation.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (historically) or acetonitrile is used to prevent reaction with the solvent itself.[2][5]

-

Protocol: Synthesis via Wohl-Ziegler Bromination

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4-fluorophenoxy)toluene (1.0 eq.).

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.).

-

Solvent: Add anhydrous acetonitrile to the flask.

-

Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (e.g., nitrogen).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS and the formation of succinimide, which is less dense and will float.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography or recrystallization to yield the final product.

Application in Pharmaceutical and Agrochemical Synthesis

This compound is a classic alkylating agent. Its primary utility lies in its ability to undergo Sₙ2 reactions with a variety of nucleophiles (amines, phenols, thiols, etc.), thereby introducing the 3-(4-fluorophenoxy)benzyl moiety.

Caption: General Sₙ2 alkylation scheme using the title compound.

Strategic Value in Drug Design:

The incorporation of the 3-(4-fluorophenoxy)benzyl group is a strategic choice in medicinal chemistry for several reasons:

-

Lipophilicity and Bioavailability: The fluorophenoxy group increases the lipophilicity of the parent molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[6]

-

Metabolic Stability: The fluorine atom is a bioisostere for a hydrogen atom but possesses high C-F bond strength. Its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Receptor Interactions: The diaryl ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding to a target protein. The fluorine atom can also engage in favorable interactions (e.g., hydrogen bonding, dipole-dipole) within a receptor's active site.

This reagent is particularly valuable in synthesizing intermediates for compounds targeting neurological disorders and in the development of novel agrochemicals.[7]

Protocol: Representative N-Alkylation of a Heterocycle

This protocol describes a general method for the N-alkylation of an imidazole derivative, a common reaction in the synthesis of active pharmaceutical ingredients (APIs).

-

Setup: In a round-bottom flask, dissolve the imidazole substrate (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) in anhydrous acetonitrile or DMF.[7]

-

Rationale: K₂CO₃ is a mild, effective base for deprotonating the N-H of the imidazole, increasing its nucleophilicity. Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants without interfering in the reaction.

-

-

Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60°C) to accelerate the reaction. The choice of temperature depends on the nucleophilicity of the specific heterocycle.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Upon completion, cool the mixture and filter off the inorganic salts (K₂CO₃ and KBr).

-

Purification: Remove the solvent from the filtrate under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate, wash with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the final product can be purified by silica gel column chromatography.

Safety and Handling

This compound is an irritant and should be handled with appropriate engineering controls and personal protective equipment.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|---|

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1][4] H335: May cause respiratory irritation.[1] |

-

Handling: Use in a well-ventilated chemical fume hood. Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a highly versatile and valuable reagent for synthetic chemists. Its utility is defined by the reactive benzylic bromide handle and the advantageous physicochemical properties imparted by the fluorinated diaryl ether structure. A thorough understanding of its synthesis via the Wohl-Ziegler reaction and its application in Sₙ2 chemistry allows researchers to strategically incorporate this moiety to optimize the pharmacokinetic and pharmacodynamic profiles of novel drug candidates and other high-value chemical entities.

References

-

Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at: [Link]

-

Wohl-Ziegler Reaction Definition. Fiveable. Available at: [Link]

-

Radical Allylic Halogenation. Chemistry LibreTexts. (2015). Available at: [Link]

-

Wohl-Ziegler Bromination. Chem-Station International Edition. (2014). Available at: [Link]

- Google Patents. US4266082A - Preparation of 4-fluoro-3-phenoxy-toluene.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US4266082A - Preparation of 4-fluoro-3-phenoxy-toluene - Google Patents [patents.google.com]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)benzyl Bromide and Its Chemical Synonyms

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It provides an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, synthesis methodologies, and key applications. The content is structured to deliver not only procedural steps but also the underlying scientific principles and rationale, ensuring a thorough understanding for practical application.

This compound is a versatile bifunctional organic molecule. It incorporates a reactive benzylic bromide for nucleophilic substitution and a fluorinated diaryl ether moiety. The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of resulting compounds, making this reagent a valuable building block in medicinal chemistry and agrochemical research.[1][2][3][4] Its structural framework is found in various biologically active molecules, underscoring its importance as a key synthetic intermediate.

Nomenclature and Identification: A Comprehensive List of Synonyms

Accurate identification of chemical reagents is critical for reproducibility in research and development. This compound is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is essential for exhaustive literature searches and procurement.

The primary and most commonly used name for this compound is This compound .

Systematic and Alternative Names:

-

IUPAC Name: 1-(bromomethyl)-3-(4-fluorophenoxy)benzene.[5]

-

Alternative Name: 3-(bromomethyl)phenyl 4-fluorophenyl ether.[6]

Chemical Identifiers:

These identifiers are crucial for unambiguous database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 65295-58-1 | PubChem[5], Sigma-Aldrich[6] |

| Molecular Formula | C₁₃H₁₀BrFO | PubChem[5][7] |

| Molecular Weight | 281.12 g/mol | PubChem[5][8] |

| InChI Key | JGFSTQUUDSBQCO-UHFFFAOYSA-N | PubChem[5][7] |

| MDL Number | MFCD00059915 | Sigma-Aldrich[6] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties is fundamental for designing experiments, ensuring safety, and predicting reactivity.

| Property | Value | Notes |

| Appearance | Likely a liquid or low-melting solid | Based on analogous compounds. |

| Boiling Point | 160 °C at 2 mmHg | Sigma-Aldrich[6] |

| Predicted XLogP3 | 4.0 | A measure of lipophilicity.[7] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | GHS classifications from PubChem.[8] |

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound can be approached via several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two principal retrosynthetic disconnections involve either the late-stage introduction of the bromine atom or the initial formation of the diaryl ether bond.

Pathway A: Diaryl Ether Formation followed by Benzylic Bromination

This is a common and logical pathway that first constructs the core diaryl ether skeleton and subsequently functionalizes the benzylic position.

The formation of the 3-(4-fluorophenoxy)toluene intermediate is typically achieved via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5][9][10]

-

Reactants: 3-Methylphenol and 1-bromo-4-fluorobenzene (or 1-fluoro-4-iodobenzene for higher reactivity).

-

Catalyst: A copper(I) source, such as CuI or Cu₂O, often in the presence of a ligand like phenanthroline or an N,N-dimethylglycine.[10]

-

Base: A strong base is required to deprotonate the phenol, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9][10]

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or toluene are commonly used.[9][11]

Underlying Principle (Expertise & Experience): The Ullmann condensation is a robust method for forming C-O bonds between aryl groups.[12] The reaction mechanism is thought to involve the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper center and subsequent reductive elimination to yield the diaryl ether. The choice of a ligand can accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.[10] Cesium carbonate is often a superior base due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide.[10]

Experimental Protocol: Synthesis of 3-(4-fluorophenoxy)toluene

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylphenol (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-(4-fluorophenoxy)toluene.

The benzylic methyl group of the intermediate is then brominated, typically using N-Bromosuccinimide (NBS) with a radical initiator.[13][14][15]

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution on the electron-rich ether rings.[15][16]

-

Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required. Alternatively, the reaction can be initiated with UV light.[14]

-

Solvent: An inert, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile is used.[17]

Causality Behind Experimental Choices (Trustworthiness): Benzylic C-H bonds are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical.[13][14] NBS provides a source of bromine radicals in a controlled manner. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzyl radical. This radical then reacts with molecular bromine (generated in situ from NBS and HBr) to form the product and another bromine radical, propagating the chain.[14][16]

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-(4-fluorophenoxy)toluene (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (approx. 77 °C) and irradiate with a light source (e.g., a 250W sun lamp) to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct floats to the surface.

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, then with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound, which can be purified by chromatography or distillation under reduced pressure.[6]

Pathway B: Reduction of Benzaldehyde followed by Bromination

An alternative strategy begins with a pre-functionalized aromatic ring, specifically 3-(4-fluorophenoxy)benzaldehyde. This aldehyde is reduced to the corresponding benzyl alcohol, which is then converted to the benzyl bromide.

The aldehyde is reduced to 3-(4-fluorophenoxy)benzyl alcohol using a mild reducing agent.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a suitable and selective reagent for this transformation, as it will not reduce the aromatic rings or the ether linkage.[18][19] More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used.[20]

-

Solvent: Protic solvents like methanol or ethanol are typically used with NaBH₄.[18]

Experimental Protocol: Synthesis of 3-(4-fluorophenoxy)benzyl alcohol

-

Dissolve 3-(4-fluorophenoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until the aldehyde is fully consumed.

-

Quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry, and evaporate the solvent to yield the benzyl alcohol.

The final step is the conversion of the benzyl alcohol to the target benzyl bromide.

-

Reagents: Common methods include the use of phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in what is known as the Appel reaction.[18][19][20]

Self-Validating System: The choice of brominating agent is critical. PBr₃ is effective but can generate acidic byproducts. The Appel reaction conditions are generally milder and often result in higher yields with fewer side products, making it a reliable choice for sensitive substrates.

Experimental Protocol: Bromination using PPh₃/CBr₄

-

Dissolve 3-(4-fluorophenoxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon tetrabromide (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and unreacted starting materials.[20]

Visualization of Synthetic Workflow

The following diagram illustrates the two primary synthetic pathways described.

Caption: Synthetic routes to this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block. Its reactivity as a benzylating agent allows for the introduction of the 3-(4-fluorophenoxy)benzyl moiety into a wide range of molecules.

Intermediate in Agrochemical Synthesis

The 3-phenoxybenzyl alcohol core is a fundamental component of many synthetic pyrethroid insecticides.[21][22] Pyrethroids are highly effective, broad-spectrum insecticides used extensively in agriculture and public health. The introduction of substituents on the aromatic rings, such as a fluorine atom, can modulate the insecticidal activity, photostability, and metabolic degradation profile of the final product.[22] this compound serves as a direct precursor to the alcohol moiety required for esterification with the appropriate cyclopropanecarboxylic acid to form fluorinated pyrethroid analogues.

Building Block in Pharmaceutical Drug Discovery

In medicinal chemistry, the introduction of a fluorinated functional group is a common strategy to enhance the pharmacological properties of a drug candidate.[1][2][3] The 3-(4-fluorophenoxy)benzyl group can be attached to various scaffolds (e.g., amines, alcohols, thiols) via nucleophilic substitution of the bromide. This modification can influence:

-

Metabolic Stability: The C-F bond is very strong, and its presence can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[1]

The following diagram illustrates the role of this compound as a versatile reagent for modifying a core molecular scaffold.

Caption: Role as a versatile benzylating agent in synthesis.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the fields of agrochemical and pharmaceutical development. Its synonyms and identifiers are well-documented, allowing for precise sourcing and literature review. The synthetic routes to this compound are robust and scalable, relying on fundamental organic reactions such as the Ullmann condensation and free-radical bromination. As a versatile benzylating agent, it provides a reliable method for incorporating a fluorinated diaryl ether moiety into complex molecules, a strategy often employed to enhance biological activity and pharmacokinetic properties. This guide provides the necessary technical foundation for scientists to confidently utilize this important chemical building block in their research endeavors.

References

-

PrepChem.com. Synthesis of 3-(4-fluorophenoxy)-α-ethynyl-benzyl alcohol. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. [Link]

-

Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. American Chemical Society. [Link]

-

ResearchGate. The Ullmann Ether Condensation. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

YouTube. Benzene Side Chain Reactions. The Organic Chemistry Tutor. [Link]

-

Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Chad's Prep. [Link]

-

European Patent Office. 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1. [Link]

- Google Patents. US6133468A - Method for preparing substituted benzyl bromides.

-

Googleapis.com. (12) United States Patent (10) Patent No.: US 7,790,905 B2. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

- Google Patents. CN103819305A - Production process for synthesizing benzyl bromide.

-

PMC - NIH. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. [Link]

-

PubChem. This compound - Safety and Hazards. National Center for Biotechnology Information. [Link]

-

LinkedIn. The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. [Link]

-

Googleapis.com. United States Patent (19). [Link]

- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

LinkedIn. Exploring 4-Fluorobenzyl Bromide: A Key Intermediate in Organic Synthesis. [Link]

-

PubChemLite. This compound (C13H10BrFO). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of benzyl bromide. [Link]

-

Taylor & Francis. Benzyl bromide – Knowledge and References. [Link]

-

PMC - PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

-

The Royal Society of Chemistry. In Situ Activation of Benzyl Alcohols with XtalFluor-E. [Link]

-

ResearchGate. Synthesis of intermediate benzyl bromide V. [Link]

-

PMC - NIH. Discovery and development of pyrethroid insecticides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. [Link]

-

Arkivoc. Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. [Link]

-

ResearchGate. Scale-up reactions and synthetic applications a benzyl bromide,.... [Link]

-

PubMed. Development of multifunctional metabolic synergists to suppress the evolution of resistance against pyrethroids in insects that blood feed on humans. [Link]

-

PMC - NIH. The history of extensive structural modifications of pyrethroids. [Link]

- Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. synarchive.com [synarchive.com]

- 6. This compound | 65295-58-1 [sigmaaldrich.com]

- 7. PubChemLite - this compound (C13H10BrFO) [pubchemlite.lcsb.uni.lu]

- 8. This compound | C13H10BrFO | CID 2737456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 18. 3-Phenoxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 19. Page loading... [guidechem.com]

- 20. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The history of extensive structural modifications of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for 3-(4-Fluorophenoxy)benzyl Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and emergency protocols for 3-(4-Fluorophenoxy)benzyl Bromide. As a crucial intermediate in various synthetic pathways, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a framework for risk assessment and management in a professional research environment.

Chemical Identification and Core Properties

A foundational aspect of safety is the unambiguous identification of the chemical substance and its key physical characteristics.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonym(s) | 3-(bromomethyl)phenyl 4-fluorophenyl ether | |

| CAS Number | 65295-58-1 | [1] |

| Molecular Formula | C₁₃H₁₀BrFO | [1] |

| Molecular Weight | 281.12 g/mol | [1] |

| Appearance | White to Orange to Green powder to lump | [2] |

| Boiling Point | 160 °C / 2 mmHg |

Hazard Analysis and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling procedures. The primary hazards are associated with its irritant properties.

| GHS Classification | Hazard Code | Hazard Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1] |

Signal Word: Warning [1]

Pictograms:

Field Insights on Hazards:

-

Irritation: The classification as an irritant is not trivial. For skin, this means direct contact can lead to redness, inflammation, and discomfort. For eyes, the irritation is classified as "serious," implying that contact could lead to significant and potentially lasting damage if not addressed immediately.[1]

-

Respiratory Tract Irritation: The H335 warning indicates that inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] This underscores the critical need for handling within a controlled atmosphere.

-

Lachrymator Potential: While not formally listed in the GHS classification for this specific compound, many benzyl bromides are potent lachrymators (tear-producing agents).[3][4] Prudent practice dictates treating this compound as a lachrymator, necessitating stringent eye and respiratory protection.

A Framework for Risk Management: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic process of risk mitigation. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes the most effective control measures. This framework should guide all procedural development for handling this compound.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination and substitution are often not feasible in a research context. Therefore, the focus must be on robust Engineering Controls , supplemented by rigorous Administrative Controls and PPE .

Standard Operating Procedures: Handling and Storage

Adherence to the following protocols is mandatory for the safe handling and storage of this compound.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood.[5][6][7] This is the most critical engineering control to prevent inhalation of powders or vapors, directly addressing the H335 hazard.[1]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[3][6]

Personal Protective Equipment (PPE): The Last Line of Defense

-

Eye and Face Protection: Chemical safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations are required at all times.[3][5][6] Given the "serious eye irritation" risk and lachrymator potential, a full face shield is strongly recommended when handling larger quantities or during tasks with a higher risk of splashing.

-

Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for tears or holes before each use.[3][8] Employ proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[8]

-

Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron is advisable. Wear long pants and closed-toe shoes.[3][5]

-

Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors is necessary.[5][6]

Administrative Controls and Safe Work Practices

-

Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[3][5]

-

Avoid Inhalation: Do not breathe dust, mist, or vapors.[8]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3] Contaminated work clothing should be removed promptly and laundered separately.[9]

-

Access Control: Store the chemical in a locked cabinet or a secure area accessible only to authorized personnel.[5]

Storage Requirements

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[7]

-

Environment: Store in a cool, dry, and well-ventilated area.[7]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, alcohols, and amines.[9][10]

Emergency Response and First Aid

Immediate and correct response to an exposure is critical to minimizing harm. All personnel must be trained on these procedures.

Caption: A streamlined workflow for responding to chemical exposures.

Step-by-Step First Aid Protocols:

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][10] If skin irritation occurs, seek medical advice. Wash clothing before reuse.

-

If Inhaled: Remove the person from the exposure area to fresh air and keep them in a position comfortable for breathing.[3] If the individual feels unwell or breathing is difficult, call a poison control center or doctor immediately. If not breathing, provide artificial respiration.[3]

-

If Swallowed: Do NOT induce vomiting.[3][8][10] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[3][10]

Accidental Release and Fire-Fighting Measures

Spill Response Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate area.[8]

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Protect: Wear full PPE, including respiratory protection if necessary.[8]

-

Contain: Prevent further leakage or spillage if safe to do so. For solid spills, avoid generating dust. For liquid spills, cover with a non-combustible absorbent material like sand or earth.[11]

-

Collect: Carefully sweep or scoop the material into a suitable, closed container for disposal.[7]

-

Clean: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste material according to local, regional, and national hazardous waste regulations.[5]

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] A water spray can be used to cool unopened containers.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen bromide gas.[5][8][12]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[5][8][12]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: Benzyl bromide. KSCL. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

Sources

- 1. This compound | C13H10BrFO | CID 2737456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 65295-58-1 | TCI AMERICA [tcichemicals.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. kscl.co.in [kscl.co.in]

- 8. westliberty.edu [westliberty.edu]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Storage and Handling of 3-(4-Fluorophenoxy)benzyl Bromide

Introduction

3-(4-Fluorophenoxy)benzyl bromide is a halogenated aromatic ether, a chemical intermediate utilized in the synthesis of more complex molecules in agrochemical and pharmaceutical research. Its structure, featuring a reactive benzylic bromide group, makes it a valuable building block but also necessitates stringent storage and handling protocols to ensure laboratory safety and material integrity. This guide provides a comprehensive overview of the essential procedures for managing this compound, grounded in established safety principles and chemical reactivity data. The causality behind each recommendation is explained to provide researchers, scientists, and drug development professionals with the foundational knowledge to work with this and similar reagents safely.

Compound Identification and Properties

A foundational understanding of the physicochemical properties of this compound is critical for predicting its behavior and implementing appropriate safety measures.

| Property | Value |

| CAS Number | 65295-58-1 |

| Molecular Formula | C13H10BrFO |

| Appearance | Varies; often a liquid or low-melting solid |

| Boiling Point | 160 °C at 2 mmHg |

| Reactivity Profile | Moisture-sensitive; lachrymator; incompatible with strong bases, oxidizing agents, alcohols, and amines.[1][2] |

Note: Physical properties can vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) provided with the material.

Hazard Identification and Toxicological Profile

Benzyl bromides as a class are known for their irritant and lachrymatory properties. This compound is classified with specific hazards that demand rigorous control measures.[3]

-

Skin and Eye Irritation: The compound is a skin irritant and can cause serious eye irritation.[3] Direct contact can lead to redness, pain, and in severe cases, chemical burns. It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3]

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation, leading to symptoms like coughing and shortness of breath.[1][4]

-

Lachrymator: The compound is a lachrymator, meaning it stimulates the tear glands, causing profuse tearing upon exposure. This is a key indicator of exposure and reinforces the need for handling in a well-ventilated area.

-

Moisture Sensitivity: Like many benzyl bromides, this compound is sensitive to moisture. It can hydrolyze to release hydrogen bromide gas, which is corrosive and can create a hazardous atmosphere, especially in the presence of metals.[1]

Long-Term Storage Protocols

The chemical stability of this compound is contingent upon strict adherence to appropriate storage conditions. The primary goal is to prevent degradation, which can compromise experimental results and create unforeseen hazards.

Core Storage Requirements:

-

Inert Atmosphere: To prevent hydrolysis from atmospheric moisture, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[5][6][7]

-

Temperature Control: Store in a cool, dry, and well-ventilated place, away from sources of heat or ignition.[8][9] Refrigerated storage is often recommended, but consult the supplier-specific SDS for the optimal temperature range.

-

Light Sensitivity: Protect from direct sunlight, as UV radiation can promote degradation.[1][8] Store in an amber or opaque container.

-

Container Integrity: Containers must be tightly sealed to prevent moisture ingress and vapor escape.[1] Opened containers must be carefully resealed and kept upright.[1]

Incompatibility: It is critical to segregate this compound from incompatible materials to prevent violent reactions.[2] Store separately from:

Caption: Step-by-step workflow for the safe handling of the compound.

Spill and Exposure Management

Prompt and correct response to spills or exposures is crucial to mitigate harm.

Spill Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area. [1][2]2. Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

-

Control Ignition Sources: Remove all sources of ignition. [1][2]4. Contain: For liquid spills, cover with an inert, non-combustible absorbent material like dry lime, sand, or soda ash. [2]DO NOT USE WATER . [2]5. Collect: Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal. [8]6. Decontaminate: Clean the spill area thoroughly.

First Aid and Exposure Protocol

-

Inhalation: Move the affected person to fresh air immediately. [1]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [1][6]* Skin Contact: Immediately remove all contaminated clothing. [2][8]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [1]Seek immediate medical attention. [6]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][2][8]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention. [1][6]* Ingestion: Do NOT induce vomiting. [1][6][10]Rinse the mouth with water and seek immediate medical attention. [1]

Waste Disposal

Disposal of this compound and its containers must be handled as hazardous waste in accordance with all local, state, and federal regulations.

-